Strontium ranelate octahydrate is a compound that has garnered attention for its potential applications in the field of bone health and regeneration. It is a strontium salt of ranelic acid, classified as a therapeutic agent primarily used in the treatment of osteoporosis. The compound has been shown to stimulate bone formation and inhibit bone resorption, making it a valuable candidate in managing bone-related disorders.
Strontium ranelate octahydrate is synthesized from strontium salts and ranelic acid, which can be derived from various chemical processes. The compound's synthesis involves specific reactions that yield high-purity forms suitable for pharmaceutical use.
Strontium ranelate octahydrate falls under the category of organic compounds, specifically as a metal-organic compound. It is classified as a bisphosphonate analog due to its dual action on bone metabolism.
The synthesis of strontium ranelate octahydrate typically involves the reaction of ranelic acid with strontium salts, such as strontium chloride, in the presence of bases like lithium hydroxide. A notable method includes:
Strontium ranelate octahydrate has a complex molecular structure characterized by its coordination with water molecules. The molecular formula can be represented as:
where denotes the number of water molecules associated with the strontium ranelate structure.
Strontium ranelate octahydrate participates in various chemical reactions, primarily involving its dissolution in biological fluids where it releases strontium ions and interacts with bone cells.
Strontium ranelate exerts its effects through several mechanisms:
Studies have indicated that strontium ranelate can increase bone mineral density and reduce fracture risk in postmenopausal women with osteoporosis .
Strontium ranelate octahydrate is primarily used in:
Strontium ranelate octahydrate synthesis relies on precise hydrolysis of tetraester intermediates followed by strontium ion crystallization. The core pathway involves hydrolyzing 2-[N,N-di(carboxymethyl)amino]-3-cyano-4-carboxymethylthiophene-5-carboxylic acid tetraester (Formula II) under alkaline conditions to form ranelic acid salts, which subsequently react with strontium sources. A water-exclusive method achieves hydrolysis using sodium hydroxide (20–50°C for 3–6 hours), followed by filtration and reaction with strontium chloride solution (10–60°C for >5 hours). This yields octahydrate crystals with >90% purity, total impurities <0.3%, and yields of 90–95% [1]. The crystalline structure is stabilized by water molecules coordinated to strontium ions, necessitating strict control of hydration during final crystallization.
Alternative pathways employ lithium hydroxide for hydrolysis, generating a lithium ranelate intermediate (Formula III). This intermediate reacts with inorganic strontium salts (e.g., strontium chloride hexahydrate) in solvents like acetone/water mixtures, directly forming strontium ranelate octahydrate without isolating ranelic acid [6]. This route bypasses sodium salt formation, reducing impurity generation.
Table 1: Hydrolysis-Crystallization Pathways Comparison
Method | Reagents | Conditions | Purity/Yield |
---|---|---|---|
Aqueous Hydrolysis [1] | Sodium hydroxide, Strontium chloride | 20–50°C hydrolysis; 10–60°C crystallization | >90% purity; 90–95% yield |
Lithium Salt Intermediate [6] | Lithium hydroxide, Strontium chloride | Room temperature; acetone/water solvent | >99% purity (after optimization) |
Solvent selection critically impacts hydrolysis efficiency, impurity profile, and octahydrate stability. Traditional methods used ethanol/water mixtures (50:50 v/v) with sodium hydroxide under reflux, but prolonged heating generated impurities [6]. Modern approaches prioritize water as a single solvent, eliminating organic volatiles and simplifying purification. This system achieves near-complete tetraester hydrolysis at ≤50°C while minimizing by-product formation [1].
For non-aqueous routes, acetone/water mixtures facilitate the reaction between lithium ranelate and strontium chloride, enhancing crystallinity and filtration efficiency [6]. In flavonoid-metal complexation (supporting solvent design principles), methanol with ammonium hydroxide promotes strontium-quercetin complex formation via improved ligand solubility and controlled pH [4]. This underscores the role of polar protic solvents in coordinating strontium ions during crystallization.
Table 2: Solvent Systems for Hydrolysis and Crystallization
Solvent System | Role | Advantages | Limitations |
---|---|---|---|
Water [1] | Single solvent for hydrolysis & crystallization | Eliminates organic residues; reduces costs | Requires precise temperature control |
Acetone/Water [6] | Crystallization medium | Improves crystal purity; enhances filtration | Requires lithium intermediate step |
Methanol/NH₄OH [4] | Model for metal complexation | Enhances ligand solubility; controls pH | Not directly used for ranelate |
Temperature modulation prevents degradation: Hydrolysis above 60°C risks ester-group decarboxylation, while crystallization below 10°C slows kinetics. Optimal ranges are 20–50°C for hydrolysis and 10–60°C for strontiation [1]. pH control is equally vital; alkaline conditions (pH >10) ensure complete tetraester deprotonation, but excess sodium hydroxide promotes sodium-strontium ion competition. A 2:1 molar ratio of strontium chloride to ranelate anion ensures stoichiometric binding without residual sodium [1] [6].
In lithium-based pathways, sub-stoichiometric lithium hydroxide (0.95–1.05 eq.) minimizes lithium contamination. Subsequent strontiation requires ≥2.1 eq. of strontium chloride hexahydrate to offset hydration effects and achieve >99% conversion [6]. Reaction times are optimized to 2–4 hours for hydrolysis and 5+ hours for crystallization, monitored by HPLC to confirm intermediate consumption [1] [6].
Scalability hurdles include:
Process analytical technology (PAT) tools, including in-line HPLC and conductivity probes, enable real-time monitoring of hydrolysis completion and strontium equivalence, reducing batch failures [6].
Recent patents reveal two dominant strategies:
Direct Hydrolysis-Crystallization (CN102241663A) [1]:
Lithium Salt Mediated Route (WO2010021000A2/US20090214631) [6]:
Table 3: Patent-Disclosed Synthesis Route Comparison
Patent Route | Reaction Steps | Purity | Scalability | Key Innovation |
---|---|---|---|---|
Direct (CN102241663A) [1] | 3 steps | >90% | High (simplified workflow) | Elimination of organic solvents |
Lithium-Mediated (WO2010021000A2) [6] | 4 steps | >99% | Moderate (additional unit operation) | Isolation of lithium intermediate; impurity control |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7